molecular formula C14H21BO3 B1443575 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol CAS No. 1173922-30-9

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No. B1443575
M. Wt: 248.13 g/mol
InChI Key: XYJVUQXMTOMREX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a phenyl group (a six-membered carbon ring) attached to an ethanol group (a two-carbon alcohol), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom surrounded by two oxygen atoms and a carbon ring). The exact 3D conformation would depend on the specific spatial arrangement of these groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is used as an intermediate in chemical syntheses. For example, it has been involved in the synthesis of boric acid ester intermediates with benzene rings. The structures of these compounds are typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction, and their molecular structures are calculated using density functional theory (DFT) (Huang et al., 2021).

Applications in Crystallography

  • Compounds containing this structure have been used in crystallographic studies. The X-ray diffraction techniques help in understanding their conformational and crystallographic properties. These studies are essential for the detailed analysis of molecular and crystal structures (Wu et al., 2021).

Use in Organic Electronics

  • The compound is also relevant in the field of organic electronics. It is used in the synthesis of polymers and other materials that have applications in electronic devices. These materials are characterized by their unique electrical properties and are used in a variety of technological applications (Fischer et al., 2013).

Detection and Sensing Applications

  • In the context of detection and sensing, derivatives of this compound have been utilized in the development of fluorescence probes. These probes are designed to detect specific substances, such as hydrogen peroxide, and have applications in fields like analytical chemistry and biochemistry (Lampard et al., 2018).

Medicinal Chemistry

  • In medicinal chemistry, the compound finds application in the synthesis of pharmaceutical intermediates. These intermediates are essential in the production of various drugs and therapeutic agents (Jian-qiang et al., 2014).

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVUQXMTOMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Reactant of Route 4
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Reactant of Route 5
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Reactant of Route 6
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1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Citations

For This Compound
3
Citations
D Niculescu-Duvaz, I Niculescu-Duvaz… - Bioorganic & medicinal …, 2013 - Elsevier
The RAS–RAF–MEK–ERK pathway is hyperactivated in 30% of human cancers. BRAF is a serine–threonine kinase, belonging to this pathway that is mutated with high frequency in …
Number of citations: 40 www.sciencedirect.com
J Cho, K Kim, J Park, MJ Kim - Bulletin of the Korean Chemical …, 2021 - Wiley Online Library
We have developed a protocol incuding dynamic kinetic resolution as the key step for the asymmetric synthesis of biaryl diol stereoisomers. The two aryl alkanols as the starting …
Number of citations: 3 onlinelibrary.wiley.com
DJ Palmeira, LS Araújo, JC Abreu… - Journal of Molecular …, 2014 - Elsevier
Inspired by enzyme-catalyzed reactions with microorganisms found in harsh marine environments, in which the amount of oxygen is restrict, we have shown that Arthrobacter sp. can …
Number of citations: 11 www.sciencedirect.com

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